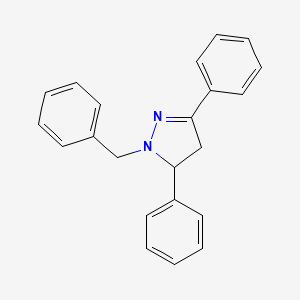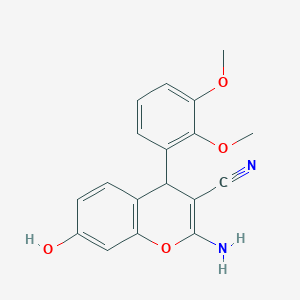![molecular formula C18H16N6O2S B14944790 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14944790.png)
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a quinoline derivative linked to a pyrrole and oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.
Sulfanylation: The quinoline derivative is then reacted with a thiol to introduce the sulfanyl group.
Formation of the Pyrrole and Oxadiazole Moieties: The pyrrole and oxadiazole rings are synthesized separately through cyclization reactions and then coupled to the quinoline-sulfanyl intermediate via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.
Biological Studies: The compound can be used to study the interactions of quinoline, pyrrole, and oxadiazole derivatives with biological targets.
Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the pyrrole and oxadiazole rings could interact with proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]ACETAMIDE
- N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE lies in its combination of three distinct heterocyclic systems, which may impart a unique set of biological activities and chemical reactivity compared to simpler analogs.
Propiedades
Fórmula molecular |
C18H16N6O2S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2S/c19-10-13-9-12-5-1-2-6-14(12)20-18(13)27-11-15(25)21-16-17(23-26-22-16)24-7-3-4-8-24/h3-4,7-9H,1-2,5-6,11H2,(H,21,22,25) |
Clave InChI |
WNIBVHGDLVOBNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=NON=C3N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B14944719.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B14944730.png)
![N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14944741.png)


![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14944768.png)
![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)

![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)
![3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
